Methyl 2,3,4-tri-O-benzyl ribopyranose
Overview
Description
Methyl 2,3,4-tri-O-benzyl ribopyranose: is a monosaccharide derivative with the molecular formula C27H30O5 and a molecular weight of 434.5 g/mol . This compound is characterized by the presence of three benzyl groups attached to the ribopyranose ring, making it a key intermediate in the synthesis of various complex molecules, including pharmaceuticals targeting diseases such as cancer and diabetes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,4-tri-O-benzyl ribopyranose typically involves the protection of hydroxyl groups in ribopyranose followed by benzylation. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of ribopyranose are protected using suitable protecting groups such as acetyl or benzyl groups.
Benzylation: The protected ribopyranose is then subjected to benzylation using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-tri-O-benzyl ribopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions include benzyl alcohols, benzyl ethers, and various substituted derivatives depending on the reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3,4-tri-O-benzyl ribopyranose has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.
Biology: The compound is utilized in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: It plays a crucial role in the synthesis of pharmaceutical compounds targeting diseases like cancer and diabetes.
Industry: this compound is employed in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 2,3,4-tri-O-benzyl ribopyranose involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes involved in glycosylation processes, affecting the synthesis and modification of glycoproteins and glycolipids.
Pathways: It influences pathways related to carbohydrate metabolism and cellular signaling, thereby modulating biological functions and therapeutic effects.
Comparison with Similar Compounds
Methyl 2,3,4-tri-O-benzyl ribopyranose can be compared with other similar compounds such as:
Methyl 2,3,4-tri-O-benzyl glucopyranoside: Similar structure but derived from glucose instead of ribose.
Methyl 2,3,4-tri-O-benzyl galactopyranoside: Another similar compound with a galactose backbone.
Uniqueness
The uniqueness of this compound lies in its specific ribose-derived structure, which imparts distinct chemical properties and reactivity compared to its glucose and galactose counterparts.
Properties
IUPAC Name |
2-methoxy-3,4,5-tris(phenylmethoxy)oxane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O5/c1-28-27-26(31-19-23-15-9-4-10-16-23)25(30-18-22-13-7-3-8-14-22)24(20-32-27)29-17-21-11-5-2-6-12-21/h2-16,24-27H,17-20H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVWJHEJDZRHTCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(CO1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295714 | |
Record name | methyl 2,3,4-tri-o-benzylpentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18039-25-3 | |
Record name | NSC104532 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=104532 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 2,3,4-tri-o-benzylpentopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20295714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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